

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenyl dimethylcarbamate

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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

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Introduction

3-Aminophenyl dimethylcarbamate is a chemical compound of interest in pharmaceutical research and development, often as an intermediate or a reference compound. Its structure, featuring both an aromatic amine and a carbamate functional group, imparts specific physicochemical characteristics that are crucial for its handling, analysis, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Aminophenyl dimethylcarbamate**, complete with experimental protocols and workflow visualizations to support laboratory and research applications.

Physicochemical Properties

The physicochemical properties of **3-Aminophenyl dimethylcarbamate** are summarized in the tables below. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	(3-aminophenyl) N,N-dimethylcarbamate	[1]
CAS Number	19962-04-0	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	Tan to yellow solid	[2]
Melting Point	83-85 °C	[3]
Boiling Point	313 °C at 760 mmHg (Predicted)	

Table 2: Solubility and Partitioning Characteristics

Property	Value/Description	Source
LogP (Computed)	0.9	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. Recrystallized from toluene.	[3][4]
pKa (Estimated)	The pKa of the aromatic amino group is estimated to be around 4.4, based on the experimental pKa of 3-aminophenol (4.37).[5][6] The carbamate group is not expected to be significantly ionizable under typical physiological conditions.	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Aminophenyl dimethylcarbamate** are crucial for its application in research.

Synthesis of 3-Aminophenyl dimethylcarbamate

A common synthetic route to **3-Aminophenyl dimethylcarbamate** involves the reaction of 3-aminophenol with a dimethylcarbamoylating agent.^[3]

Materials:

- 3-Aminophenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- 4-Nitrophenyl-N,N-dimethylcarbamate
- 1% Sodium hydroxide solution
- Methylene chloride (MDC)
- Anhydrous sodium sulfate
- Toluene

Procedure:

- To a dry four-necked round-bottomed flask, add dimethyl sulfoxide (DMSO), 3-aminophenol, and sodium hydroxide (NaOH).
- Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.
- Add 4-nitrophenyl-N,N-dimethylcarbamate and additional DMSO in batches at the same temperature.
- Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with a 1% sodium hydroxide solution.
- Perform an extraction with methylene chloride (MDC).
- Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Recrystallize the crude product from toluene to yield pure **3-aminophenyl dimethylcarbamate**.^[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of **3-Aminophenyl dimethylcarbamate**. The following is a proposed method based on common practices for analyzing aromatic amines and carbamates.^[7]

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0-5 min: 20% B
 - 5-20 min: 20% to 80% B
 - 20-25 min: 80% B

- 25.1-30 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Sample Preparation:

- Prepare a stock solution of **3-Aminophenyl dimethylcarbamate** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard approach for the experimental determination of LogP.^[8]

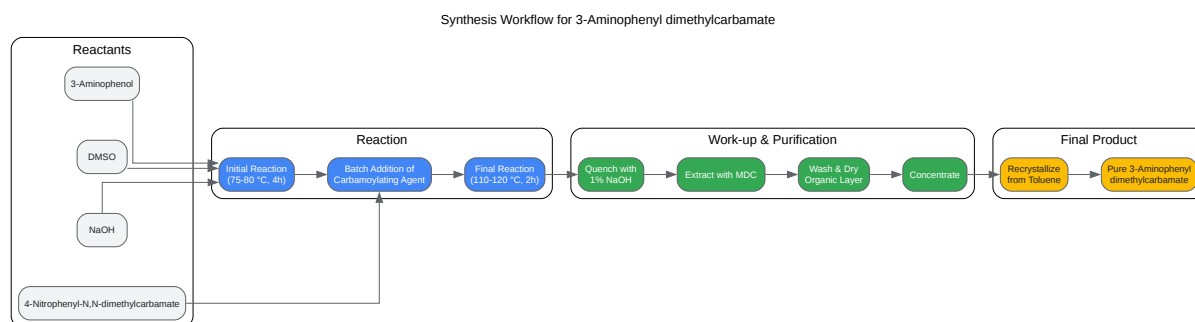
Procedure:

- Prepare a stock solution of the compound in n-octanol.
- Mix the stock solution with an equal volume of water (or a suitable buffer) in a separatory funnel.
- Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
- Allow the two phases (n-octanol and aqueous) to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.

- Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

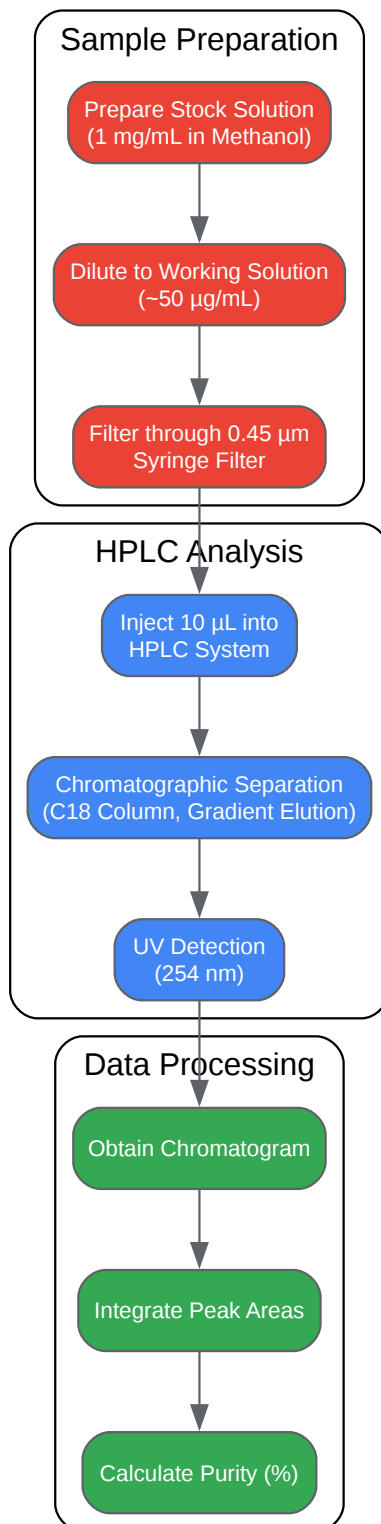
The following diagrams illustrate key workflows related to the synthesis and analysis of **3-Aminophenyl dimethylcarbamate**.



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Caption: Synthesis workflow for **3-Aminophenyl dimethylcarbamate**.

Analytical Workflow for Purity Determination by HPLC

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Caption: Analytical workflow for purity determination by HPLC.

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